

physical and chemical properties of 2-Amino-5-fluoro-3-iodopyridine

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Compound of Interest

Compound Name: 2-Amino-5-fluoro-3-iodopyridine

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An In-depth Technical Guide to 2-Amino-5-fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoro-3-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a fluorine atom, and an iodine atom on the pyridine ring, makes it a versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for regioselective modifications, enabling the exploration of structure-activity relationships in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Amino-5-fluoro-3-iodopyridine**, along with insights into its synthesis and potential applications.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Amino-5-fluoro-3-iodopyridine** is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ FIN ₂	[1][2]
Molecular Weight	238.00 g/mol	[2]
CAS Number	823218-51-5, 1321612-85-4	[1][3]
Melting Point	76 °C	[1]
Boiling Point	269 °C at 760 mmHg	[2]
Appearance	Solid	[1]
Purity	Typically ≥95%	[3][4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **2-Amino-5-fluoro-3-iodopyridine**. While experimental spectra for this specific compound are not readily available in the public domain, typical spectral features can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the amino, fluoro, and iodo substituents.
- ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The positions of these signals will be dictated by the nature and position of the substituents.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching vibrations, as well as aromatic C-H and C=C/C=N ring vibrations.[5]

Synthesis and Reactivity

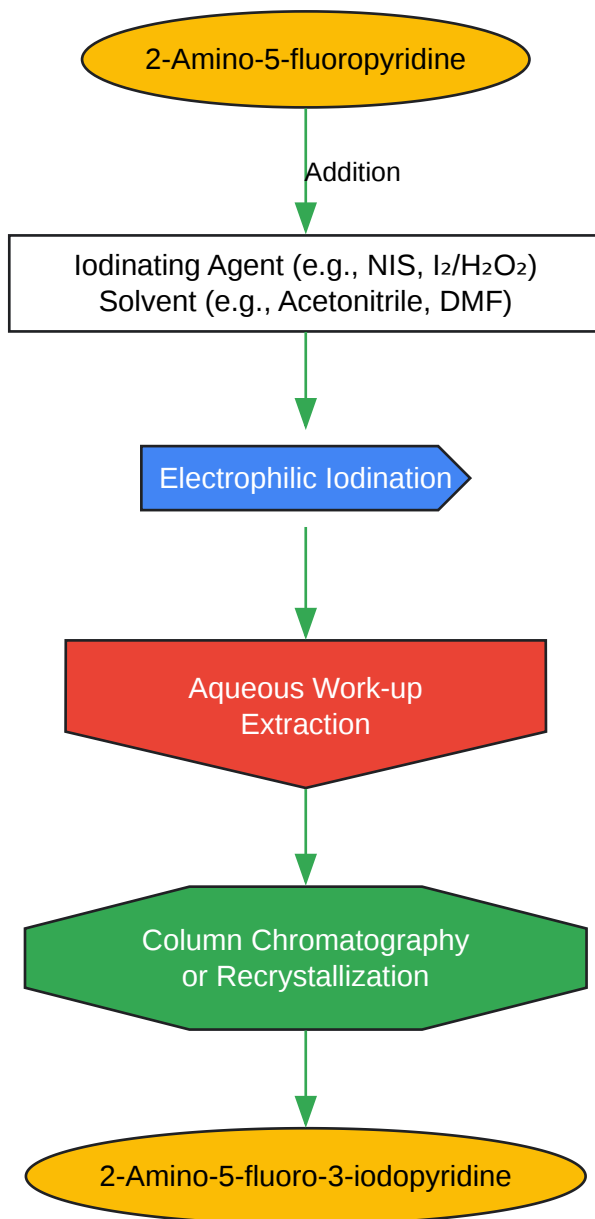
Synthetic Approach

A definitive, published experimental protocol for the synthesis of **2-Amino-5-fluoro-3-iodopyridine** is not readily available. However, a plausible synthetic route can be extrapolated from the known synthesis of structurally similar compounds, such as 2-amino-5-bromo-3-iodopyridine. The synthesis would likely start from the commercially available 2-amino-5-fluoropyridine.

The key transformation would be the regioselective iodination at the 3-position of the pyridine ring. This can be achieved using an electrophilic iodinating agent. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the ortho (3-position) and para (5-position) positions. Since the 5-position is already occupied by a fluorine atom, the iodination is expected to occur selectively at the 3-position.

A potential experimental workflow is outlined below:

Potential Synthetic Workflow for 2-Amino-5-fluoro-3-iodopyridine

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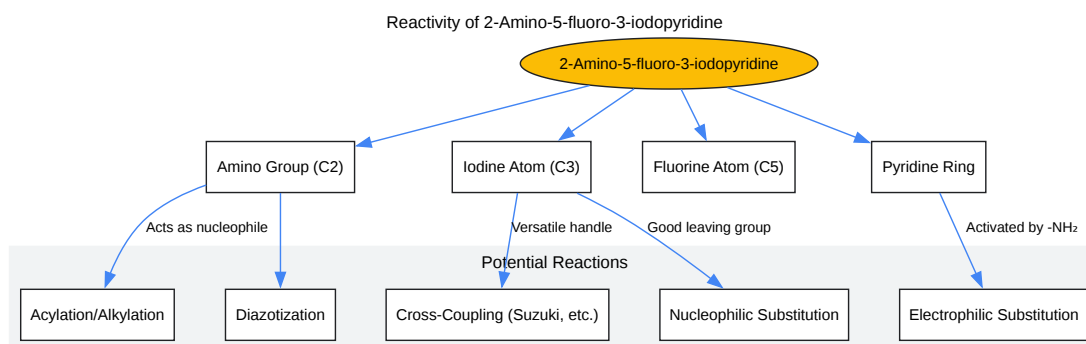
Caption: A conceptual workflow for the synthesis of **2-Amino-5-fluoro-3-iodopyridine**.

Reactivity Profile

The reactivity of **2-Amino-5-fluoro-3-iodopyridine** is governed by its functional groups:

- **Amino Group:** The primary amino group can act as a nucleophile and can be a site for acylation, alkylation, and diazotization reactions. It also strongly activates the pyridine ring towards electrophilic substitution.
- **Iodine Atom:** The iodine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups or through the formation of a pyridinium salt. It is also a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.
- **Fluorine Atom:** The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution but influences the electronics of the pyridine ring through its strong inductive electron-withdrawing effect.
- **Pyridine Ring:** The pyridine ring itself is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions.^[6]

A logical relationship diagram illustrating the reactivity is provided below:



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Caption: Key reactive sites and potential transformations of the title compound.

Safety Information

2-Amino-5-fluoro-3-iodopyridine should be handled with appropriate safety precautions in a laboratory setting. The following hazard and precautionary statements have been associated with this compound:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[7]
- Precautionary Statements: P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing), P264+P265 (Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection), P273 (Avoid release to

the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]

Applications in Drug Discovery and Development

While specific biological activities for **2-Amino-5-fluoro-3-iodopyridine** are not extensively documented, its structural motifs are present in many biologically active molecules.

Halogenated aminopyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the iodo group makes it particularly suitable for use in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of complex molecular architectures. For instance, similar aminopyridine scaffolds are found in kinase inhibitors, which are a major class of anti-cancer drugs. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. Therefore, **2-Amino-5-fluoro-3-iodopyridine** represents a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in various therapeutic areas.

Conclusion

2-Amino-5-fluoro-3-iodopyridine is a valuable and versatile building block for synthetic and medicinal chemistry. This guide has summarized its core physical and chemical properties, providing a foundation for its use in research and development. While detailed experimental protocols and spectroscopic data are not widely available, the information presented here, derived from available data and knowledge of related compounds, offers a solid starting point for researchers and scientists. The trifunctional nature of this compound presents numerous opportunities for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. As research in these areas continues, the demand for and understanding of such specialized chemical intermediates are expected to grow.

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References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. [823218-51-5 | 2-Amino-5-fluoro-3-iodopyridine - MolDb](https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-fluoro-3-iodopyridine) [[molddb.com](https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-fluoro-3-iodopyridine)]
- 3. synchem.de [synchem.de]
- 4. 2-amino-5-fluoro-3-iodopyridine - Cas No. 823218-51-5, 95% Purity, Solid Form, Molecular Weight 238.0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. chimia.ch [chimia.ch]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. achmem.com [achmem.com]
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